molecular formula C17H16ClN5O B14108542 N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108542
M. Wt: 341.8 g/mol
InChI Key: ANFQQGPEDZBKRD-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through an amination reaction.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the presence of the benzyl group and the chlorophenyl group

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-methyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-23(11-12-5-3-2-4-6-12)17(24)15-16(21-22-20-15)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H2,19,20,21,22)

InChI Key

ANFQQGPEDZBKRD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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